Ralimetinib

p38 MAPK Kinase inhibition IC50

Ralimetinib (LY2228820) is an ATP-competitive p38α/β inhibitor (IC₅₀ 5.3/3.2 nM) with a clinically validated dual p38-EGFR polypharmacology that pure p38 inhibitors cannot replicate. Its oral dosing and Phase I human PK data enable confident translational bridging. Ideal for dissecting p38-EGFR crosstalk, benchmarking novel kinase inhibitors, and in vivo oncology models. Supplied as free base, ≥98% purity.

Molecular Formula C24H29FN6
Molecular Weight 420.5 g/mol
CAS No. 862505-00-8
Cat. No. B1684352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRalimetinib
CAS862505-00-8
SynonymsLY2228820;  LY2228820;  LY 2228820;  Ralimetinib.
Molecular FormulaC24H29FN6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N
InChIInChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30)
InChIKeyXPPBBJCBDOEXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ralimetinib (LY2228820) p38 MAPK α/β Inhibitor – Procurement-Grade Selectivity & Clinical Phase Data


Ralimetinib (CAS 862505-00-8), also known as LY2228820, is a tri-substituted imidazole derivative and an ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms . It has been investigated in Phase I and II clinical trials for multiple oncology indications, including ovarian cancer, glioblastoma, and metastatic breast cancer [1][2]. A key distinguishing feature is its reported >30-fold selectivity for p38α over EGFR, yet its anticancer efficacy is now understood to be driven by this lower-potency EGFR inhibition [3]. Ralimetinib is orally bioavailable and is typically supplied as a free base or dimesylate salt .

Why Generic p38 Inhibitors Cannot Replace Ralimetinib in Oncology Research – A Procurement Rationale


Direct substitution with other p38 MAPK inhibitors (e.g., SB203580, BIRB 796, VX-702) is scientifically unsound due to profound differences in potency, isoform selectivity, and, critically, target engagement. Ralimetinib exhibits low nanomolar IC50 values against p38α/β , which are orders of magnitude more potent than earlier tool compounds like SB203580 (IC50 ~50-600 nM) [1]. Furthermore, its clinical development and recent mechanistic elucidation—revealing that its primary anticancer effect stems from off-target EGFR inhibition [2]—create a unique polypharmacology profile that cannot be replicated by other p38 inhibitors. This evidence guide quantifies these differences to inform precise experimental and procurement decisions.

Ralimetinib Quantitative Differentiation Evidence: Potency, Selectivity & Polypharmacology vs. Key Comparators


Low Nanomolar p38α/β Potency: A 7- to 15-Fold Improvement Over BIRB 796

Ralimetinib demonstrates significantly higher potency against p38α and p38β compared to the widely used pan-p38 inhibitor BIRB 796 (Doramapimod). In cell-free assays, Ralimetinib inhibits p38α with an IC50 of 5.3 nM and p38β with an IC50 of 3.2 nM . In contrast, BIRB 796 exhibits IC50 values of 38 nM for p38α and 65 nM for p38β . This represents an approximate 7-fold improvement in potency for p38α and a 20-fold improvement for p38β.

p38 MAPK Kinase inhibition IC50

Substantially Enhanced p38α Potency: A 9- to 100-Fold Advantage Over SB203580

When compared to the classic p38 inhibitor SB203580 (Adezmapimod), Ralimetinib's potency advantage is even more pronounced. Ralimetinib inhibits p38α with an IC50 of 5.3 nM . SB203580, a first-generation p38 inhibitor, shows an IC50 of 50 nM against SAPK2a/p38 in some assays [1] or as high as 600 nM against p38 MAPK in others . This indicates that Ralimetinib is at least 9-fold more potent, and potentially over 100-fold more potent, depending on the specific assay conditions used for SB203580.

p38 MAPK Selectivity IC50

Defined Isoform Selectivity: 1.7-fold Preference for p38β vs. Non-Selective or Pan-Inhibitors

Ralimetinib exhibits a subtle but defined selectivity profile, inhibiting p38β (IC50 = 3.2 nM) slightly more potently than p38α (IC50 = 5.3 nM) . This is in contrast to BIRB 796, which is a pan-p38 inhibitor with broad activity across all four isoforms (α, β, γ, δ) , and VX-702, which is a highly selective p38α inhibitor with minimal reported activity against p38β . The specific 1.7-fold preference of Ralimetinib for p38β may be relevant in cellular contexts where p38β plays a distinct role, such as in certain cancer cell survival pathways.

Isoform selectivity p38α p38β

Unique Polypharmacology: EGFR Inhibition as Primary Anticancer Driver Despite >30-fold Lower Potency

A landmark 2023 study revealed that the anticancer activity of Ralimetinib is driven primarily by its inhibition of EGFR, despite being >30-fold less potent against EGFR compared to p38α [1]. This was demonstrated through pharmacogenomic profiling, in vitro kinase assays, and a cocrystal structure with EGFR [1]. Importantly, cancer cell sensitivity to Ralimetinib was unaffected by knockout of p38α/β genes but was blocked by the EGFR-T790M gatekeeper mutation [1]. This unexpected polypharmacology is unique to Ralimetinib and is not a feature of other clinical p38 inhibitors.

Polypharmacology EGFR Off-target activity

Clinical Phase Advancement: Phase II Data vs. Preclinical Tool Compounds

Ralimetinib has progressed to Phase II clinical trials for ovarian cancer [1], distinguishing it from many p38 inhibitors that remain preclinical research tools. A randomized, double-blind, placebo-controlled Phase 1b/2 study evaluated Ralimetinib in combination with gemcitabine and carboplatin for recurrent platinum-sensitive ovarian cancer [1]. This level of clinical validation is absent for comparators like SB203580, BIRB 796, or VX-702, which have not advanced to Phase II oncology trials.

Clinical trial Ovarian cancer Phase 2

Ralimetinib (LY2228820): Evidence-Backed Application Scenarios for Oncology & Kinase Research


Investigating p38 MAPK and EGFR Crosstalk in Ovarian or Glioblastoma Models

Ralimetinib's unique polypharmacology profile, validated by recent mechanistic studies, makes it the preferred tool for studying the functional interplay between p38 MAPK and EGFR signaling in cancer. Unlike pure p38 inhibitors, Ralimetinib's anticancer activity is driven by EGFR inhibition, despite a >30-fold lower potency . This scenario is directly supported by clinical trial data in ovarian cancer and glioblastoma [1].

Validating p38α/β-Dependent vs. Independent Mechanisms in Cellular Assays

With defined low-nanomolar IC50 values for p38α (5.3 nM) and p38β (3.2 nM), Ralimetinib provides a potent and reliable means to inhibit p38 MAPK signaling . Its >30-fold selectivity over EGFR [1] and lack of effect on JNK, ERK1/2, c-Jun, ATF2, or c-Myc phosphorylation enables cleaner interpretation of p38-dependent phenotypes in cellular models, compared to less potent or less selective tool compounds.

In Vivo Oncology Studies Requiring Oral Bioavailability and Established PK

Ralimetinib is orally bioavailable and has undergone extensive Phase I pharmacokinetic evaluation in humans . This established PK profile, including dose-dependent target engagement (pMK2 inhibition), provides a translational bridge for preclinical in vivo studies. Researchers can leverage this clinical PK data to design dosing regimens in animal models with greater confidence.

Comparative Kinase Profiling to Benchmark Novel p38 or EGFR Inhibitors

Given its well-characterized potency against p38α/β and its validated off-target activity on EGFR, Ralimetinib serves as an ideal reference compound for profiling novel kinase inhibitors. Its dual activity profile provides a benchmark for assessing both on-target p38 inhibition and potential EGFR-mediated polypharmacology in new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ralimetinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.